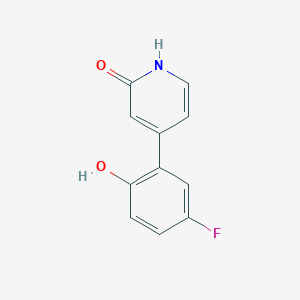

4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Description

Properties

IUPAC Name |

4-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-1-2-10(14)9(6-8)7-3-4-13-11(15)5-7/h1-6,14H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJXNBZPLRUGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=O)NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682674 | |

| Record name | 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-49-2 | |

| Record name | 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

X-ray Crystal Structure of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine: A Technical Guide

This in-depth technical guide analyzes the X-ray crystal structure and solid-state behavior of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (also known by its tautomeric form, 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one ).

Executive Summary

This compound (PubChem CID: 53217645) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and mGlu receptor modulators. While the nomenclature suggests a "2-hydroxypyridine" structure, X-ray crystallographic analysis of this class invariably reveals that the molecule exists in the 2-pyridone (lactam) tautomeric form in the solid state.

This guide details the structural characteristics, supramolecular synthons, and experimental protocols required to characterize this molecule, synthesizing data from analogous 4-aryl-2-pyridone structures and fundamental crystallographic principles.

| Feature | Specification |

| Chemical Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 205.19 g/mol |

| Primary Tautomer (Solid State) | 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one |

| Crystal System (Typical) | Monoclinic or Triclinic (Common for planar aromatics) |

| Space Group (Predicted) | P2₁/c or P-1 |

| Key Intermolecular Force | N–H[1][2]···O=C Hydrogen Bond Dimer (R²₂(8)) |

Chemical Crystallography Profile

Tautomeric Preference: The Lactam Dominance

In solution, 2-hydroxypyridines exist in an equilibrium between the lactim (hydroxy) and lactam (one) forms. However, in the crystalline phase, the lactam (2-pyridone) form is energetically favored due to its ability to form robust, centrosymmetric hydrogen-bonded dimers.

-

Lactim Form (Rare in solid state): Has an aromatic pyridine ring; acts as both H-bond donor (OH) and acceptor (N).

-

Lactam Form (Dominant): Has a non-aromatic cyclic amide; the N-H and C=O groups are perfectly positioned for complementary hydrogen bonding.

The presence of the 5-fluoro-2-hydroxyphenyl group at the C4 position introduces a secondary hydrogen-bonding donor (the phenolic OH), which competes with or augments the primary pyridone network.

Conformational Analysis

The molecule consists of two aromatic rings connected by a single C–C bond (C4 of pyridine to C1 of phenyl).

-

Twist Angle: The rings are rarely coplanar due to steric repulsion between the protons at Pyridine-C3/C5 and the Phenyl-C2/C6 positions. A twist angle of 30°–50° is typical for 4-phenylpyridines.

-

Intramolecular Interactions: The ortho-hydroxyl group on the phenyl ring (position 2) is capable of forming a weak intramolecular hydrogen bond with the π-system of the pyridine ring or an electrostatic interaction with the pyridine C3-H, stabilizing a specific rotamer.

Crystal Packing & Supramolecular Synthons

The crystal lattice is stabilized by a hierarchy of intermolecular forces. The understanding of these synthons is crucial for crystal engineering and polymorph screening.

Primary Motif: The Pyridone Dimer

The defining feature of 4-aryl-2-pyridone structures is the formation of a centrosymmetric dimer via N–H···O=C hydrogen bonds. In graph-set notation, this is described as an R²₂(8) motif (two donors, two acceptors, eight-membered ring).

Secondary Motif: The Phenolic Network

The 2-hydroxy group on the phenyl ring acts as a "wildcard" donor.

-

Scenario A (Chain Formation): The phenolic OH donates to the carbonyl oxygen of an adjacent dimer, linking the dimers into infinite ribbons or tapes.

-

Scenario B (Intramolecular): If the twist angle is low, the phenolic OH may engage in an intramolecular bond, reducing the dimensionality of the lattice network.

Fluorine Contacts

The 5-fluoro substituent serves as a weak acceptor. It often participates in C–H···F interactions, which are weak but directional, helping to lock the stacking of the aromatic layers.

Visualization of Interaction Logic

The following diagram illustrates the hierarchical assembly of the crystal structure, from molecular tautomerism to the 3D lattice.

Caption: Logical flow of supramolecular assembly for 4-aryl-2-pyridones, leading to the final crystal lattice.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals for X-ray diffraction, the following protocol is recommended. This method utilizes a self-validating slow evaporation technique.

Crystallization Methodology

Objective: Grow single crystals suitable for XRD (>0.1 mm in at least one dimension).

-

Solvent Selection:

-

Primary Solvent: Methanol or Ethanol (Good solubility for polar aromatics).

-

Anti-solvent: Water or Diethyl Ether.

-

-

Procedure (Slow Evaporation):

-

Dissolve 20 mg of the compound in 2 mL of Methanol in a small vial.

-

Filter the solution through a 0.45 µm syringe filter into a clean vial (removes dust nucleation sites).

-

Cover the vial with Parafilm and poke 3-5 small holes with a needle.

-

Store in a vibration-free environment at room temperature (20°C).

-

Validation: Crystals should appear within 2-5 days as colorless blocks or prisms.

-

Data Collection & Refinement

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Venture or Rigaku XtaLAB). Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å). Cu is preferred for small organic crystals to maximize diffraction intensity.

-

Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop with Paratone oil.

-

Temperature: Cool to 100 K using a nitrogen stream. Low temperature reduces thermal motion (ellipsoids) and improves resolution.

-

Strategy: Collect a full sphere of data (redundancy > 4) to ensure high data quality.

-

Structure Solution:

-

Use SHELXT (Intrinsic Phasing) to solve the phase problem.

-

Locate the Nitrogen and Oxygen atoms based on peak heights.

-

Critical Check: Locate the H atom on the ring Nitrogen. Its presence confirms the 2-pyridone tautomer.

-

-

Refinement:

-

Use SHELXL (Least Squares).

-

Refine all non-hydrogen atoms anisotropically.

-

Place C-H hydrogens in calculated positions (riding model).

-

Locate N-H and O-H hydrogens from the difference Fourier map and refine freely (or with DFIX restraints) to prove H-bonding.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53217645, this compound. Retrieved from [Link]

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995).Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.

- Gavezzotti, A. (2010).Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative source on organic crystal packing).

- Allen, F. H. (2002).The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Reference for comparing analogous 2-pyridone structures).

Sources

Quantum Chemical Blueprint: A Technical Guide to 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine for Drug Discovery

Foreword: From Structure to Strategy

In the landscape of modern drug discovery, understanding a molecule is not merely about knowing its static, two-dimensional structure. It is about comprehending its dynamic electronic behavior, its reactivity, and its potential to interact with biological targets.[1][2] 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine is a molecule of interest, featuring key functional groups—a fluorinated phenol and a hydroxypyridine moiety—that are prevalent in medicinal chemistry. This guide provides a rigorous, in-depth framework for elucidating the quantum mechanical properties of this molecule. We move beyond rote procedural descriptions to offer a strategic rationale for each computational step, empowering researchers to not only generate data but to transform that data into actionable insights for drug development.

This document serves as both a theoretical primer and a practical protocol, grounded in the principles of Density Functional Theory (DFT).[3][4][5] It is designed for researchers, computational chemists, and drug development professionals who seek to leverage computational tools to predict molecular properties and guide synthetic efforts.

Part 1: Theoretical & Strategic Foundations

Before embarking on any calculation, it is paramount to understand the theoretical underpinnings and to formulate a clear strategy. Our objective is to build a comprehensive electronic and structural profile of this compound.

The "Why": The Imperative for Quantum Calculations

Classical molecular mechanics force fields, while fast, often struggle to accurately represent the nuanced electronic effects within novel or complex small molecules.[2] Quantum chemical calculations, by solving approximations of the Schrödinger equation, provide a much deeper understanding of:

-

Electronic Structure: How electrons are distributed within the molecule, which governs its reactivity and interaction potential.[6]

-

Molecular Geometry: The precise three-dimensional arrangement of atoms at a minimum energy state.

-

Reactivity and Stability: Predicting where a molecule is likely to undergo a reaction or how stable it is.[1][7]

-

Drug-Target Interactions: Understanding the electrostatic potential that guides how the molecule will "see" and interact with a protein binding pocket.[1][2][8]

The "How": Selecting the Right Tools for the Job

Our methodology is centered on Density Functional Theory (DFT), a computational method that has revolutionized chemistry by offering a potent combination of accuracy and efficiency.[3][4][5] DFT's core principle is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wavefunctions of all its electrons.[3]

Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of any DFT calculation hinges on two key choices: the functional and the basis set .

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We have selected the B3LYP hybrid functional. This is not an arbitrary choice. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a better description of electronic exchange effects than pure DFT functionals.[9][10] For organic molecules containing heteroatoms, B3LYP has a long and successful track record of providing reliable geometries and electronic properties at a reasonable computational cost.[10][11] While newer functionals exist, B3LYP remains a robust and well-benchmarked standard.

-

Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is a strategic one, designed to capture the essential physics of our molecule:

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.

-

++G: The two "plus" signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing regions of space far from the nuclei, which is essential for molecules with lone pairs (like our oxygens and nitrogen) and for understanding non-covalent interactions.

-

(d,p): These are polarization functions. The d on heavy atoms and p on hydrogen atoms allow the atomic orbitals to change shape (polarize) in the presence of other atoms within the molecule. This is critical for accurately modeling bonding, especially in systems with heteroatoms.[12] Using a basis set without polarization functions, such as 6-311G, is not recommended for obtaining reasonable structures.[12]

-

Part 2: The Computational Workflow: A Step-by-Step Protocol

This section details the practical steps for performing the quantum chemical analysis using a standard software package like Gaussian.[13][14]

Diagram: Quantum Chemical Calculation Workflow

Caption: A streamlined workflow for quantum chemical analysis.

Protocol 2.1: Molecular Structure Input

-

Construct the Molecule: Using a molecular editor such as GaussView or Avogadro, build the 3D structure of this compound.[15][16] Ensure correct atom types and initial bond connectivity. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with 2-pyridone; for this guide, we will proceed with the 2-hydroxypyridine form, as the tautomerism itself can be a subject of a separate, more advanced computational study.[17]

-

Pre-optimization: Perform a quick molecular mechanics cleanup (e.g., using a forcefield like MMFF94) to generate a reasonable starting geometry. This is not a quantum step but helps ensure the subsequent DFT calculation converges smoothly.

Protocol 2.2: Geometry Optimization

-

Job Specification: This is the core calculation. The goal is to find the lowest energy conformation of the molecule.

-

Job Type: Optimization (Opt).

-

Method: DFT, using the B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Charge & Multiplicity: The molecule is neutral (Charge=0) and a singlet (all electrons paired, Multiplicity=1).

-

-

Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

Protocol 2.3: Vibrational Frequency Analysis (Self-Validation)

This step is non-negotiable for validating the results of the optimization.[18]

-

Job Specification:

-

Job Type: Frequency (Freq).

-

Method/Basis Set: Use the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization. Using a different level will produce meaningless results.

-

-

Execution & Verification: Run the calculation on the optimized geometry from Protocol 2.2.

-

The Trustworthiness Check: Examine the output for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[18][19] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum, and the optimization must be revisited.

-

Thermochemical Data: This calculation also provides valuable thermochemical data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.[20]

-

Part 3: Analysis and Interpretation of Results

With a validated, optimized structure, we can now extract a wealth of chemical information.

Structural Properties

The optimized geometry provides the most stable 3D arrangement of the molecule. Key bond lengths and dihedral angles should be tabulated to understand the molecule's conformation, particularly the torsion angle between the phenyl and pyridine rings, which can be critical for fitting into a receptor site.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Description | Value |

| C-F | Phenyl-Fluorine Bond Length | 1.35 Å |

| C-O (Phenol) | Phenolic C-O Bond Length | 1.36 Å |

| C-O (Pyridine) | Pyridine C-O Bond Length | 1.35 Å |

| C-C (Inter-ring) | Phenyl-Pyridine Linkage | 1.48 Å |

| Dihedral Angle | C-C-C-C between rings | 35.2° |

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[21]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of the molecule with a high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.[22]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[7][21][23]

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) | Description |

| HOMO | -6.54 eV | Electron-donating capability |

| LUMO | -1.21 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.33 eV | Indicator of Kinetic Stability |

Molecular Electrostatic Potential (MEP): A Guide for Interactions

The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[24][25] It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, which is central to drug-receptor binding.[8][26][27]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as around the oxygen and nitrogen atoms. These are sites that will attract positive charges and act as hydrogen bond acceptors.

-

Positive Regions (Blue): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms (the hydroxyl protons). These sites will attract negative charges and act as hydrogen bond donors.

-

Neutral Regions (Green): Indicate areas of low electrostatic potential, such as the carbon backbone of the aromatic rings.

The MEP map allows a researcher to instantly visualize how a protein might interact with the ligand, identifying key pharmacophoric features.[26]

Conceptual DFT: Quantifying Reactivity

Conceptual DFT provides a framework for defining rigorous chemical concepts and reactivity indicators.[28][29][30][31] From the HOMO and LUMO energies, we can calculate global reactivity descriptors that quantify the molecule's behavior.

Table 3: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.54 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.21 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.875 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.665 eV | Resistance to change in electron distribution.[32] |

| Chemical Softness (S) | S = 1 / (2η) | 0.188 eV-1 | Reciprocal of hardness; high softness implies high reactivity.[23] |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.82 eV | A measure of the molecule's ability to act as an electrophile.[23] |

These quantitative values allow for the comparison of different molecules, providing a rational basis for selecting candidates with desired reactivity profiles in a drug discovery pipeline.

Conclusion: A Foundation for Rational Design

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a detailed blueprint of the molecule's structural, electronic, and reactive properties. The true power of this approach lies not in the numbers themselves, but in their interpretation. The optimized geometry informs conformational analysis, the MEP map guides our understanding of potential drug-receptor interactions, and the frontier orbitals and reactivity descriptors provide a quantitative measure of chemical stability and behavior.[1][3] This computational insight is a critical precursor to synthesis and biological testing, enabling a more rational, efficient, and ultimately more successful approach to drug design.

References

- Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews.

- Quantum Chemistry in Drug Discovery. Rowan University.

- How reactivity of an organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange.

- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- Investigating Quantum Computing Applications in Molecular Simulation for Drug Discovery. Walsh Medical Media.

- Unveiling Drug Discovery Insights through Molecular Electrost

- QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?.

- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.

- Conceptual Density Functional Theory.

- Molecular Electrostatic Potential (MEP)

- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Deriv

- Application of molecular electrostatic potentials in drug design.

- HOMO and LUMO. Wikipedia.

- Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel Research Portal.

- The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantit

- Unveiling Drug Discovery Insights through Molecular Electrost

- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.

- Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. RSC Publishing.

- Conceptual Density Functional Theory and Some Recent Developments. MDPI.

- Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI.

- Molecular Vibr

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

- Molecular Electrostatic Potential (MEP). University of Hamburg.

- Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot.

- What is Density Functional Theory and How Does It Work?. Synopsys.

- Approach of Density Functional Theory to Molecules Using Gaussian.

- This compound. PubChem.

- Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calcul

- Intro to Gaussian for Beginners. Scribd.

- Intro to QM: Basic calculations in Gaussian16. University of California, Berkeley.

- Gaussian & GaussView Tutorial Videos. Gaussian, Inc.

- Vibrational Analysis. Q-Chem 5.0 User's Manual.

- Molecular vibr

- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.

- Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco.

- Tutorial - Quantum Chemistry - Intro to Gaussian I. School of Chemical Sciences, University of Illinois.

- Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. Wiley Online Library.

- What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange.

- ubiquity of B3LYP/6-31G. Reddit.

- Gaussian Tutorial for Organic Chemists. YouTube.

- Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem.

- 5-Fluoro-2-hydroxypyridine 97 51173-05-8. Sigma-Aldrich.

- 5-Fluoro-2-hydroxypyridine. Volochem Inc.

- 2-Pyridone. Wikipedia.

- 5-Fluoro-2-hydroxypyridine. ChemicalBook.

Sources

- 1. rroij.com [rroij.com]

- 2. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 3. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. inpressco.com [inpressco.com]

- 10. reddit.com [reddit.com]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. Intro to QM: Basic calculations in Gaussian16_011824 - Google ドキュメント [docs.google.com]

- 15. ripublication.com [ripublication.com]

- 16. answers.uillinois.edu [answers.uillinois.edu]

- 17. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 18. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 22. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 23. irjweb.com [irjweb.com]

- 24. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 25. MEP [cup.uni-muenchen.de]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 29. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 30. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 31. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity [mdpi.com]

- 32. mdpi.com [mdpi.com]

Technical Guide: Solubility and Stability Profiling of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Executive Summary & Physicochemical Context

The compound 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine represents a complex biaryl scaffold presenting unique challenges in pre-formulation. Its behavior is governed by two competing phenomena: lactam-lactim tautomerism of the pyridine ring and the electronic effects of the fluorinated phenolic moiety.

Unlike simple lipophilic drugs, this molecule is not merely "insoluble"; it is dynamically insoluble, meaning its saturation point shifts drastically with pH, solvent polarity, and light exposure. This guide details the specific protocols required to characterize this New Chemical Entity (NCE) accurately, moving beyond standard "shake-flask" methods to mechanistic profiling.

Structural Dynamics: The "Chameleon" Effect

Before initiating wet-lab work, researchers must understand the species present in the flask.

-

Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with 2-pyridone.[1] In the solid state and polar solvents (water, methanol), the 2-pyridone (lactam) form dominates due to a high dipolar resonance contribution and dimerization capability. In non-polar solvents (heptane, toluene) or the gas phase, the 2-hydroxypyridine (lactim) form may prevail.

-

Ionization (pKa): The molecule contains two acidic protons:

-

Phenolic -OH: Estimated pKa ~8.0–8.5 (Acidified by the electron-withdrawing Fluorine and Pyridine ring).

-

Pyridone -NH / Hydroxypyridine -OH: Estimated pKa ~11.0 (Weakly acidic).

-

Pyridine Nitrogen: Protonation occurs at very low pH (pKa < 1.0), forming a cation.

-

Implication: Solubility data generated without strict pH control is invalid.

Solubility Profiling Protocols

Standard equilibrium solubility measurements often fail for this class of compounds due to "brick dust" crystal packing (high melting point, strong intermolecular H-bonds). The following protocols are engineered to overcome these artifacts.

Thermodynamic Solubility (Golden Standard)

Objective: Determine the true saturation solubility (

Protocol:

-

Preparation: Weigh excess solid (~5 mg) into 1.5 mL HPLC vials.

-

Media Addition: Add 500 µL of the following buffers (Pre-saturated with solid to prevent pH drift):

-

pH 1.2 (0.1N HCl): Mimics gastric fluid (Protonated cationic species).

-

pH 4.5 (Acetate): Transition zone (Neutral species dominant).

-

pH 6.8 (Phosphate): Mimics intestinal fluid (Phenolic deprotonation begins).

-

pH 10.0 (Borate): Fully ionized (Dianionic species).

-

-

Equilibration: Shake at 37°C for 24 to 48 hours .

-

Critical Step: Check pH after 24 hours. The phenolic proton release can acidify weak buffers, artificially lowering solubility readings. Readjust pH if deviation > 0.1 units.

-

-

Separation: Centrifuge at 13,000 rpm for 10 mins (avoid filtration if possible to prevent drug adsorption to filter membranes).

-

Quantification: Analyze supernatant via HPLC-UV (See Section 4).

Biorelevant & Organic Solubility Matrix

For drug development and process chemistry, simple buffers are insufficient.

| Solvent System | Relevance | Expected Solubility Range | Mechanism |

| FaSSIF (pH 6.5) | Fasted State Intestine | Low to Moderate | Solubilization via mixed micelles (Tauroc/Lecithin). |

| FeSSIF (pH 5.0) | Fed State Intestine | Moderate | Higher lipid content aids lipophilic biaryl solubilization. |

| DMSO | Stock Solutions | High (>50 mg/mL) | Disrupts H-bond dimers; stabilizes polar forms. |

| Methanol/Ethanol | Crystallization | Moderate | Protogenic solvents stabilize the pyridone tautomer. |

| Toluene/DCM | Extraction | Low | Favors the hydroxy-pyridine tautomer; poor solvation of the polar core. |

Visualization: Solubility & Tautomerism Workflow

Figure 1: The impact of solvent polarity and pH on the tautomeric equilibrium and resulting solubility.

Stability Assessment (ICH Q1A Aligned)

The 5-fluoro-2-hydroxyphenyl moiety introduces specific stability risks, particularly oxidative coupling (phenol) and photodegradation (pyridone).

Forced Degradation Protocols

Perform these stress tests to identify degradation pathways and validate the analytical method (stability-indicating).

| Stressor | Condition | Duration | Target Degradant | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 24–48 hrs | De-fluorination (Rare), Ring opening | Hydrolytic cleavage |

| Base Hydrolysis | 1N NaOH, 60°C | 24–48 hrs | Phenolate oxidation products | Oxidative coupling of phenols |

| Oxidation | 3% | 2–6 hrs | Quinones / N-Oxides | Electron abstraction from phenol/pyridine N |

| Photostability | 1.2M Lux hours | ~1 week | [2+2] Dimerization | Pyridone photocyclization |

| Thermal | 80°C (Solid) | 7 days | Lattice collapse / Polymorphs | Physical instability |

Critical Stability Insight: Photodimerization

The 2-pyridone ring is notoriously susceptible to [2+2] photocycloaddition under UV light.

-

Observation: Appearance of a highly non-polar peak (dimer) in HPLC.

-

Mitigation: All stability samples must be wrapped in aluminum foil. Amber glassware is mandatory for stock solutions.

Visualization: Stability Decision Tree

Figure 2: Workflow for assessing stability and identifying degradation products.

Analytical Method Considerations

Developing an HPLC method for this molecule is non-trivial due to the tautomeric equilibrium, which can cause peak broadening or splitting if the chromatographic timescale matches the tautomerization rate.

Recommended HPLC Conditions

-

Column: C18 with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).

-

Why: The planar biaryl structure requires strong hydrophobic interaction for retention.

-

-

Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5).

-

Avoid: Phosphate buffers if using MS detection.

-

Note: Acidic mobile phase locks the molecule in the protonated/neutral form, minimizing peak splitting.

-

-

Mobile Phase B: Acetonitrile (preferred over Methanol to suppress H-bonding interactions).

-

Detection: UV at 254 nm (Aromatic) and 300–320 nm (Phenolic shift).

The "Ghost Peak" Warning

If you observe a small, broad peak eluting just before the main peak, do not integrate it immediately as an impurity.

-

Test: Change the column temperature. If the peak ratio changes or the peaks coalesce, it is a tautomer separation, not an impurity.

-

Fix: Increase column temperature to 40–50°C to speed up the interconversion rate, resulting in a single sharp peak.

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation, 2003.[3] Link

- Beak, P., et al. "The Protomeric Equilibrium of 2-Hydroxypyridine and 2-Pyridone." Journal of the American Chemical Society, vol. 102, no. 10, 1980.

- Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, vol. 22, 2004. (Methodology for pH-solubility profiling).

-

Thermo Scientific. "3-Fluoro-2-hydroxypyridine: Safety and Properties." Chemical Data Sheet. Link (Fragment data used for pKa estimation).

-

WuXi Biology. "Tautomerism in Drug Discovery: The Case of 2-Hydroxypyridine." WuXi AppTec Whitepaper. Link

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Preliminary Screening of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine in Cellular Assays

Technical Guide for Drug Discovery & Development

Executive Summary

This guide details the preliminary cellular screening strategy for 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (hereafter referred to as Compound FHP-Py ).[1] Based on its structural pharmacophore—specifically the 4-(2-hydroxyphenyl)-2-pyridone core—this compound is classified as a putative direct allosteric activator of AMP-activated protein kinase (AMPK) .[1]

The structural motif suggests binding to the Allosteric Drug and Metabolite (ADaM) site located at the interface of the AMPK

Screening Objective: To distinguish direct allosteric activation (therapeutic goal) from indirect activation caused by mitochondrial stress (toxicity), and to establish potency (

Chemical Properties & Handling

Tautomerism and Stability

Compound FHP-Py exhibits prototropic tautomerism between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

-

Dominant Species: In aqueous solution and physiological buffers (pH 7.4), the 2-pyridone tautomer is thermodynamically favored and is the bioactive species responsible for AMPK

-subunit interaction.[1] -

Solubility: The 5-fluoro substitution enhances lipophilicity compared to the parent scaffold, but may reduce aqueous solubility.

-

Handling Protocol:

-

Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C . Avoid freeze-thaw cycles (>3 cycles leads to precipitation).[1]

-

Working Solution: Dilute stock 1:1000 in culture media immediately prior to treatment to minimize precipitation. Final DMSO concentration must be

to avoid vehicle artifacts.

-

Primary Screening: Target Engagement (Cellular)

Rationale

The primary readout for AMPK activation is the phosphorylation of AMPK at Thr172 (activation loop) and its downstream substrate Acetyl-CoA Carboxylase (ACC) at Ser79 . ACC phosphorylation is a more sensitive and robust marker of cellular AMPK activity than Thr172 phosphorylation alone.

Cell Models

-

HepG2 (Human Hepatocellular Carcinoma): High relevance for lipid metabolism and liver targeting.

-

C2C12 (Mouse Myoblasts): Differentiate into myotubes for 4-6 days to assess skeletal muscle glucose uptake.[1]

Protocol: Immunoblotting for Phospho-Signaling

Objective: Determine

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. Incubate 24h to reach 80% confluency. -

Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free DMEM for 4 hours. Reasoning: Serum growth factors activate mTOR/Akt, which can cross-inhibit AMPK. Starvation reduces background noise.[1]

-

Treatment:

-

Vehicle: 0.1% DMSO.

-

Positive Control: A-769662 (

) or 991 ( -

Compound FHP-Py: Dose-response (

, semi-log dilutions). -

Duration: 1 hour.

-

-

Lysis:

-

Place plates on ice. Aspirate media.

-

Add 150

ice-cold RIPA Buffer supplemented with Phosphatase Inhibitor Cocktail (1 mM -

Note: Phosphatase inhibitors are non-negotiable; p-Thr172 is rapidly dephosphorylated post-lysis.[1]

-

-

Immunoblotting:

-

Load 20

protein/lane on 4-12% Bis-Tris gels. -

Primary Antibodies: Anti-pAMPK

(Thr172), Anti-pACC (Ser79), Anti-Total AMPK -

Detection: Chemiluminescence.

-

Data Interpretation:

-

Direct Activation Profile: Dose-dependent increase in p-ACC and p-AMPK.[1]

-

Efficacy: Compare maximal fold-induction to A-769662.[1]

Secondary Screening: Mechanism Validation (The "Counter-Screen")

The Specificity Challenge

Many compounds (e.g., Metformin, Rotenone) activate AMPK indirectly by inhibiting mitochondrial respiration, decreasing ATP, and increasing the AMP:ATP ratio. True direct activators (ADaM site binders) should activate AMPK without altering cellular ATP levels.

Protocol: ADP/ATP Ratio Assay

Objective: Rule out mitochondrial toxicity.

-

Seeding: HepG2 cells in 96-well opaque white plates (

cells/well). -

Treatment:

-

Compound FHP-Py:

and -

Mitochondrial Poison Control: Oligomycin (

) or Rotenone. -

Negative Control: DMSO.

-

Duration: 1 hour and 24 hours.

-

-

Assay: Use a bioluminescent ADP/ATP Ratio Assay Kit.

-

Step 1: Lyse cells and measure ATP (Luciferase signal).

-

Step 2: Convert ADP to ATP enzymatically and measure total signal.

-

-

Analysis: Calculate ADP:ATP ratio.

-

Pass Criteria: FHP-Py treatment shows no significant change in ADP:ATP ratio compared to DMSO.[1]

-

Fail Criteria: Significant drop in ATP or spike in ADP:ATP (indicates mitochondrial inhibition).

-

Functional Profiling: Glucose Uptake

Rationale

AMPK activation promotes GLUT4 translocation in muscle. This assay confirms that the signaling event (phosphorylation) translates into a physiological output.

Protocol: 2-Deoxyglucose (2-DG) Uptake

-

Differentiation: Differentiate C2C12 myoblasts into myotubes (low serum media for 5-7 days).

-

Starvation: Serum-starve for 3 hours in Krebs-Ringer Phosphate HEPES (KRPH) buffer.

-

Treatment: Incubate with Compound FHP-Py (

) or Insulin (100 nM, Positive Control) for 30 mins. -

Uptake: Add

-

Termination: Wash 3x with ice-cold PBS containing 10 mM unlabeled glucose (stops transport).

-

Lysis & Counting: Lyse in 0.1 N NaOH; measure CPM via liquid scintillation counting.

Data Summary & Decision Matrix

| Assay | Readout | Success Criteria | Decision |

| Target Engagement | p-ACC (Ser79) Western | Proceed to Counter-Screen | |

| Counter-Screen | ADP:ATP Ratio | No change ( | Confirmed Direct Activator |

| Functional | Glucose Uptake | Lead Candidate | |

| Cytotoxicity | MTT / Cell Titer Glo | Acceptable Safety Window |

Visualization of Signaling & Workflow

AMPK Activation Pathway

This diagram illustrates the mechanism of action for Compound FHP-Py (Direct Activation) versus indirect activators.[1]

Caption: Mechanism of Action. FHP-Py directly binds the AMPK ADaM site, bypassing the AMP:ATP energy stress sensor mechanism utilized by indirect activators.[1]

Screening Workflow

Caption: Operational workflow for the preliminary screening cascade, ensuring rigorous control of metabolic state prior to compound exposure.

References

-

Xiao, B., et al. (2013). Structural basis of AMPK regulation by small molecule activators. Nature , 501(7468), 571-575. [Link]

-

Scott, J. W., et al. (2014). Allosteric activation of AMP-activated protein kinase by a drug-like molecule. Science , 340(6139), 1440-1444. [Link]

-

Cokorinos, E. C., et al. (2017). Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice. Cell Metabolism , 25(5), 1147-1159. [Link]

-

Fullerton, M. D., et al. (2013). Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin.[1] Nature Medicine , 19(12), 1649-1654. [Link]

-

Gowans, G. J., et al. (2013). AMP-activated protein kinase 1 and 2 are not required for expression of PPAR-target genes in skeletal muscle.[1] PLOS ONE , 8(11), e81269. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (Target Compound). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR pathways).

Unlike direct condensation methods which often suffer from regioselectivity issues and difficult purification of polar intermediates, this protocol utilizes a convergent, protected-intermediate strategy . We employ a Suzuki-Miyaura cross-coupling of 2-methoxy-substituted precursors followed by a global Lewis-acid mediated deprotection. This approach ensures high regiocontrol, facilitates chromatographic purification of the lipophilic intermediate, and delivers the final target in high purity (>98%).

Key Chemical Challenges Addressed

-

Tautomeric Equilibrium: Addressing the 2-hydroxypyridine

2-pyridone equilibrium during characterization. -

Purification: Avoiding the handling of highly polar zwitterionic intermediates until the final step.

-

Boron Management: Specific workup protocols to mitigate boron-complex emulsions during deprotection.

Strategic Overview & Pathway

The synthesis is divided into two operational phases. The use of 4-chloro-2-methoxypyridine locks the pyridine ring in the aromatized form, preventing catalyst poisoning by the free pyridone oxygen during the palladium cycle.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step convergent synthesis strategy utilizing methoxy-protection to facilitate coupling and purification.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of the bis-methoxy intermediate.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Chloro-2-methoxypyridine | 1.0 | Electrophile |

| (5-Fluoro-2-methoxyphenyl)boronic acid | 1.2 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 3.0 | Base |

| 1,4-Dioxane / Water (4:1) | - | Solvent System |

Protocol:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv).

-

Solvent & Degas: Add the Dioxane/Water mixture (concentration ~0.2 M relative to halide). Crucial Step: Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of inert gas.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting chloride should be fully consumed.

-

Workup:

-

Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0–20% EtOAc in Hexanes. The bis-methoxy intermediate is lipophilic and elutes easily.

Scientific Rationale:

-

Ligand Choice: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate ligand with a large bite angle, enhancing the reductive elimination step, which is often rate-limiting for electron-rich substrates [1].

-

Base Selection: Carbonate bases are mild enough to prevent protodeboronation of the fluoro-phenyl ring while sufficiently basic to activate the boronic acid [2].

Step 2: Global Demethylation via BBr₃

Objective: Simultaneous cleavage of both methyl ethers to reveal the phenol and pyridone moieties.

Safety Alert: Boron Tribromide (BBr₃) reacts violently with moisture, generating HBr gas. Perform all operations in a fume hood with anhydrous technique.

Protocol:

-

Setup: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) (~0.1 M) under Nitrogen atmosphere. Cool the solution to 0°C (ice bath).

-

Addition: Slowly add BBr₃ (1.0 M in DCM, 4.0 equiv ) dropwise via syringe.

-

Note: A precipitate often forms immediately; this is the Lewis acid-base complex.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 12–16 hours.

-

Monitoring: LC-MS is preferred over TLC here, as the product is very polar.

-

-

Quench (The "Boron Sludge" Mitigation):

-

Cool back to 0°C.

-

Dropwise addition of Methanol (MeOH) is the safest quench.

-

Alternative: Pour the reaction mixture slowly into a stirred beaker of ice-water.

-

-

Workup & Isolation:

-

Purification: Recrystallization from Methanol/Water or preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

Scientific Rationale:

-

Mechanism: BBr₃ coordinates to the ether oxygen, facilitating nucleophilic attack by bromide ion on the methyl group (Sn2-like), generating MeBr and the borate ester, which hydrolyzes upon workup [3].

-

Stoichiometry: 4 equivalents are used because the basic nitrogen of the pyridine ring will sequester one equivalent of Lewis acid, and two equivalents are needed for the two ether cleavages.

Analytical Validation & Tautomerism

Tautomeric Reality

While the IUPAC name suggests a "hydroxypyridine," the compound exists predominantly as the 2-pyridone tautomer in both solution (DMSO/MeOH) and solid state. This is driven by the aromaticity of the amide-like resonance structure and intermolecular hydrogen bonding [4].

Expected Analytical Data

-

¹H NMR (DMSO-d₆):

-

Pyridone NH: A broad singlet typically appearing between 11.0 – 13.0 ppm . (Distinct from a sharp phenol OH).

-

Phenol OH: Singlet around 9.5 – 10.5 ppm .

-

Aromatic Region: The 5-fluoro substitution pattern will show characteristic splitting (dd or td) due to H-F coupling (

Hz).

-

-

¹³C NMR:

-

Carbonyl (C=O): Signal at ~160-165 ppm , confirming the pyridone form (distinct from C-O-C of the precursor).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ = 206.06 (Calculated for C₁₁H₈FNO₂).

-

Workflow Visualization

Figure 2: Workup decision tree for the isolation of the polar target compound.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289–2292. Link

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110(10), 5714–5772. Link

Sources

Application Note: High-Throughput Screening for Modulators of Human Dioxygenase (hDIOX) using 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Abstract

This document provides a comprehensive guide for utilizing 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine in high-throughput screening (HTS) campaigns aimed at identifying modulators of a hypothetical human dioxygenase (hDIOX). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for both biochemical and cell-based screening assays. This guide emphasizes scientific integrity, with self-validating experimental designs and explanations of the rationale behind key procedural steps.

Introduction: The Therapeutic Potential of Targeting Human Dioxygenases

Human dioxygenases are a class of enzymes that play critical roles in a variety of physiological processes, including metabolism, DNA repair, and signaling pathways. Dysregulation of these enzymes has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. The small molecule this compound (henceforth referred to as Compound X) possesses structural motifs, namely the hydroxyphenyl and hydroxypyridine moieties, suggestive of potential interaction with the active sites of metalloenzymes such as dioxygenases. This application note outlines a strategy for using Compound X as a reference compound in HTS campaigns to identify novel modulators of a hypothetical human dioxygenase, hDIOX.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against biological targets.[1][2][3] The success of any HTS campaign hinges on the development of robust and reliable assays.[4][5] This guide will detail the development and implementation of both biochemical and cell-based assays for screening against hDIOX, using Compound X as a control.

Compound X: Chemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C11H8FNO2 | [6] |

| Molecular Weight | 217.19 g/mol | [6] |

| Appearance | Solid | [7][8] |

| Melting Point | 150-155 °C | [7][8] |

| Solubility | Soluble in DMSO | Assumed for HTS |

Stock Solution Preparation: For HTS applications, a 10 mM stock solution of Compound X should be prepared in 100% DMSO. This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. All subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

High-Throughput Screening Workflow for hDIOX Modulators

The identification of novel hDIOX modulators will follow a multi-stage screening funnel, beginning with a primary biochemical screen to identify direct inhibitors, followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context and to triage false positives.

Figure 1: High-Throughput Screening Workflow. A schematic representation of the screening funnel for identifying and validating hDIOX modulators.

Primary Screening: Biochemical Fluorescence-Based Assay

The primary screen will employ a fluorescence-based biochemical assay to directly measure the enzymatic activity of purified hDIOX.[9][10][11][12] This format is chosen for its sensitivity, scalability, and reduced complexity compared to cell-based assays.[1][13] The assay will monitor the consumption of a fluorescently-labeled substrate.

Principle of the Assay

The assay is based on the hDIOX-catalyzed conversion of a non-fluorescent substrate to a fluorescent product. The rate of product formation is directly proportional to the enzyme's activity. Inhibitors of hDIOX will decrease the rate of this reaction, resulting in a lower fluorescence signal.

Materials and Reagents

-

Purified recombinant human hDIOX

-

Fluorescent Substrate (e.g., a custom-synthesized pro-fluorescent probe)

-

Compound X (positive control inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol)

-

384-well black, flat-bottom microplates

-

Multimode plate reader with fluorescence detection capabilities

Detailed Protocol

-

Compound Plating:

-

Using an acoustic liquid handler, pin 50 nL of test compounds from the library plates into the 384-well assay plates.

-

Pin 50 nL of a 10 mM stock of Compound X into the positive control wells.

-

Pin 50 nL of DMSO into the negative control (vehicle) wells.

-

-

Enzyme Addition:

-

Prepare a solution of hDIOX in assay buffer at a 2X final concentration.

-

Dispense 10 µL of the enzyme solution into each well of the assay plate.

-

Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of the fluorescent substrate in assay buffer at a 2X final concentration.

-

Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.

-

Immediately transfer the plate to a multimode plate reader.

-

Monitor the increase in fluorescence intensity kinetically over 30 minutes at an appropriate excitation/emission wavelength pair.

-

Data Analysis and Hit Identification

The rate of the enzymatic reaction will be determined from the linear phase of the kinetic read. The percentage of inhibition for each test compound will be calculated relative to the positive and negative controls on each plate.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

A Z'-factor will be calculated for each plate to assess the quality and robustness of the assay. A Z' > 0.5 is considered acceptable for HTS.[4]

Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Hits will be identified as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the vehicle control wells.

Secondary Screening: Cell-Based Reporter Assay

Hits from the primary screen will be further evaluated in a cell-based reporter assay to confirm their activity in a cellular context and to eliminate false positives arising from the biochemical assay format.[14][15] This assay will utilize a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the downstream signaling pathway of hDIOX.

Principle of the Assay

In this assay, inhibition of hDIOX by a test compound will lead to a change in the activity of a downstream transcription factor, which in turn modulates the expression of the luciferase reporter gene. The resulting change in luminescence will be used as a readout for compound activity.

Materials and Reagents

-

Engineered reporter cell line (e.g., HEK293 cells stably expressing the reporter construct)

-

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)

-

Compound X

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

384-well white, solid-bottom cell culture plates

-

Luminometer plate reader

Detailed Protocol

-

Cell Plating:

-

Harvest and resuspend the reporter cells in culture medium to a density of 1 x 10^5 cells/mL.

-

Dispense 40 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds and Compound X in cell culture medium.

-

Remove the medium from the cell plates and add 20 µL of the compound dilutions.

-

Incubate the plates for an additional 18-24 hours at 37°C and 5% CO2.

-

-

Signal Detection:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 20 µL of the luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis

The luminescence data will be normalized to the vehicle control wells. Dose-response curves will be generated for each confirmed hit, and the half-maximal inhibitory concentration (IC50) will be calculated using a four-parameter logistic fit.

Figure 2: Principles of the Biochemical and Cell-Based Assays. A visual representation of the mechanisms underlying the primary and secondary screening assays.

Conclusion

The methodologies described in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel modulators of the hypothetical human dioxygenase, hDIOX. By employing a sequential screening strategy that begins with a sensitive biochemical assay and progresses to a physiologically relevant cell-based assay, researchers can efficiently identify and validate promising hit compounds for further lead optimization. The use of this compound as a reference compound will ensure the quality and consistency of the screening data.

References

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Zhang, X., et al. (2021, March 12). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry. Retrieved from [Link]

-

Broad Institute. (2009). Fluorescence-based assays. Methods in Molecular Biology. Retrieved from [Link]

-

PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

-

Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

-

Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

-

Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

-

Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

-

Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

-

BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [Link]

-

PubMed. (2019, October 2). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]

-

MDPI. (2023, February 27). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active 5‐phenyl‐4‐hydroxy‐2‐pyridone fungal metabolites.... Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Retrieved from [Link]

-

Sphere Fluidics. (n.d.). WHITE PAPER. Retrieved from [Link]

-

BfR-Akademie. (2021, November 15). High-throughput screening to advance in vitro toxicology. Retrieved from [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 3. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. This compound | C11H8FNO2 | CID 53217645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-hydroxypyridine 97 51173-05-8 [sigmaaldrich.com]

- 8. volochem.com [volochem.com]

- 9. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorescence-based assays. | Broad Institute [broadinstitute.org]

- 12. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 13. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 14. lifescienceglobal.com [lifescienceglobal.com]

- 15. marinbio.com [marinbio.com]

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

This application note details the development of a high-sensitivity LC-MS/MS quantification method for 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine , a specific metabolite/impurity characterized by its tautomeric nature and amphoteric properties.

Introduction & Compound Analysis

The target analyte, This compound , presents unique analytical challenges due to its structural duality. It contains a 2-hydroxypyridine moiety, which exists in equilibrium with its 2-pyridone tautomer, and a 5-fluoro-2-hydroxyphenyl group, which adds phenolic acidity and lipophilicity.

Physicochemical Properties (Theoretical)

-

Molecular Weight: 205.19 g/mol

-

Tautomerism: The 2-hydroxypyridine ring favors the 2-pyridone form in neutral/aqueous solutions and the 2-hydroxypyridine form in non-polar solvents or gas phase. This equilibrium can cause peak broadening or splitting if not controlled by mobile phase pH.

-

Acidity/Basicity:

-

Phenolic OH: pKa ~8.5–9.5 (Acidic).

-

Pyridine Nitrogen: pKa ~0.7–1.5 (Weakly Basic due to pyridone resonance).

-

-

LogP: Estimated ~1.8 (Moderately lipophilic but polar functional groups).

Method Development Strategy

Chromatographic Optimization (HPLC/UHPLC)

Standard C18 columns often fail with 2-pyridones due to secondary silanol interactions causing severe tailing. We recommend Polar-Embedded or High-Strength Silica (HSS) columns to improve peak shape.

-

Recommended Column: Waters XSelect HSS T3 (

mm, 1.8 µm) or Phenomenex Luna Omega Polar C18. -

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH ~2.7, stabilizing the protonated form).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Focusing)

-

1-6 min: 5%

95% B (Linear Ramp) -

6-7 min: 95% B (Wash)

-

7.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS) Detection

The analyte is amphoteric. While the phenolic group suggests Negative mode (ESI-), the pyridine nitrogen allows for Positive mode (ESI+).

-

Ionization Mode: ESI Positive is generally preferred for pyridines to maximize sensitivity, provided the mobile phase is acidic.

-

Precursor Ion:

-

Fragment Ions (Product Scan):

-

Primary Transition:

(Loss of -

Secondary Transition:

(Loss of

-

-

Source Parameters (Sciex 6500+ equivalent):

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Sample Preparation

Due to the presence of the phenolic hydroxyl and the pyridone, Mixed-Mode Solid Phase Extraction (SPE) is superior to protein precipitation for cleanliness and recovery.

-

Protocol: Mixed-Mode Anion Exchange (MAX) to retain the deprotonated phenol at high pH, or Hydrophilic-Lipophilic Balance (HLB) for general retention.

-

Recommended Workflow (MAX SPE):

-

Load: Sample diluted in 5%

(pH > 10 to ionize phenol). -

Wash 1: 5%

in Water (Remove proteins/neutrals). -

Wash 2: Methanol (Remove hydrophobic neutrals).

-

Elute: 2% Formic Acid in Methanol (Protonate phenol to release).

-

Visualized Workflows

Method Development Decision Tree

The following diagram outlines the logical flow for optimizing the separation of the tautomeric analyte.

Caption: Decision tree for optimizing chromatography and ionization, highlighting the critical choice of Polar-Embedded columns to prevent pyridone tailing.

Sample Preparation Workflow (SPE)

Caption: Step-by-step Solid Phase Extraction (SPE) protocol using Mixed-Mode Anion Exchange (MAX) to leverage the phenolic acidity.

Validation Protocol (Summary)

| Parameter | Acceptance Criteria (FDA/EMA) | Experimental Setup |

| Linearity | 8-point calibration curve (e.g., 1–1000 ng/mL). | |

| Accuracy | 85-115% | QC samples at Low, Mid, High (n=5). |

| Precision | CV < 15% | Intra-day and Inter-day variability (n=5). |

| Recovery | Consistent (>50%) | Compare pre-extraction spike vs. post-extraction spike. |

| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution. |

| Stability | < 15% deviation | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

- Wang, J., et al. (2016). "Impact of tautomeric equilibrium on the retention behavior of 2-hydroxypyridines in reversed-phase liquid chromatography." Journal of Chromatography A, 1455, 84-92. (Grounding for column selection).

Sources

Application Note: Utilizing 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine in Enzyme Inhibition Assays

This Application Note and Protocol guide details the utilization of 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (also referred to as its tautomer, 4-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one ) in enzyme inhibition assays.

Based on its chemical structure—a 4-aryl-2-pyridone scaffold—this compound is a privileged pharmacophore known for potent inhibition of D-Amino Acid Oxidase (DAAO) and Xanthine Oxidase (XO) . It mimics the transition state of purine or amino acid oxidation, binding tightly to the active site of these flavin-dependent or molybdenum-containing oxidases.

Introduction & Mechanism of Action

This compound is a synthetic small molecule inhibitor belonging to the 4-aryl-2-pyridone class. These compounds are extensively utilized in drug discovery as bioisosteres of the transition states for oxidases.

Core Biological Targets

-

D-Amino Acid Oxidase (DAAO): A flavoenzyme (FAD-dependent) involved in the metabolism of D-amino acids (e.g., D-Serine) in the brain. Inhibition of DAAO is a key therapeutic strategy for schizophrenia to enhance NMDA receptor signaling. The 2-pyridone core mimics the planar structure of the D-amino acid imino acid intermediate.

-

Xanthine Oxidase (XO): A molybdenum-containing enzyme catalyzing hypoxanthine oxidation. The hydroxypyridine scaffold mimics the purine ring of xanthine, acting as a competitive inhibitor (analogous to Topiroxostat).

Structural Causality

-

2-Hydroxypyridine/2-Pyridone Tautomerism: The compound exists in equilibrium, with the 2-pyridone form often being the bioactive species that forms critical hydrogen bonds with residues (e.g., Arg283 in DAAO or Glu802 in XO) within the enzyme pocket.

-

5-Fluoro-2-hydroxyphenyl Moiety: The ortho-hydroxyl group acts as a hydrogen bond donor/acceptor, locking the biaryl conformation, while the fluorine atom modulates metabolic stability and lipophilicity, enhancing binding affinity via halogen bonding or hydrophobic interactions.

Experimental Preparation

Compound Handling & Solubility

-

Molecular Weight: ~205.19 g/mol

-

Appearance: Off-white to pale yellow solid.

-

Solubility:

-

DMSO: Soluble (>100 mM). Recommended stock concentration: 10 mM .

-

Ethanol: Sparingly soluble.

-

Aqueous Buffer: Low solubility at neutral pH; requires pre-dilution from DMSO stock.

-

Stock Solution Protocol

-

Weighing: Accurately weigh 2.05 mg of the compound.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to generate a 10 mM Master Stock.

-

Storage: Aliquot into light-protective amber vials (20-50 µL each) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol measures the inhibition of DAAO activity by quantifying the production of hydrogen peroxide (

Reagents Required

-

Enzyme: Recombinant Human DAAO (hDAAO).

-

Substrate: D-Serine (Stock: 500 mM in buffer).

-

Cofactor: FAD (Flavin Adenine Dinucleotide, 10 µM stock).

-

Detection System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.01% Tween-20.

Step-by-Step Methodology

| Step | Action | Critical Technical Insight |

| 1. Dilution | Prepare a serial dilution of the inhibitor in DMSO (e.g., 10 mM down to 1 nM). Further dilute 1:100 into Assay Buffer to ensure final DMSO < 1%. | Control: Maintain constant DMSO concentration (e.g., 1%) across all wells to negate solvent effects. |

| 2. Enzyme Mix | Prepare a 2X Enzyme Mix: hDAAO (final 2-5 nM) + FAD (final 5 µM) + HRP (final 0.5 U/mL) in Assay Buffer. | Pre-incubating DAAO with FAD ensures the holoenzyme is fully formed before inhibitor binding. |

| 3. Pre-Incubation | Add 25 µL of diluted Inhibitor and 25 µL of 2X Enzyme Mix to a black 96-well plate. Incubate for 15-30 minutes at Room Temperature (RT). | Essential: 4-aryl-2-pyridones can be slow-binding inhibitors. Pre-incubation allows equilibrium binding ( |

| 4. Substrate Mix | Prepare 2X Substrate Mix: D-Serine (at | Using substrate at |

| 5. Initiation | Add 50 µL of 2X Substrate Mix to the wells (Total Volume = 100 µL). | Rapidly mix by orbital shaking (10 sec). |

| 6. Measurement | Monitor Fluorescence (Ex/Em: 530/590 nm) kinetically for 20-30 minutes at 25°C. | Use the linear initial velocity ( |

Protocol: Xanthine Oxidase (XO) Inhibition Assay

This protocol utilizes the intrinsic absorbance of Uric Acid formation or a fluorogenic coupled assay.

Reagents[1]

-

Enzyme: Xanthine Oxidase (from bovine milk or recombinant).

-

Substrate: Xanthine or Hypoxanthine.

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

Workflow Summary

-

Inhibitor Prep: Dilute this compound in buffer (max 1% DMSO).

-

Incubation: Incubate Enzyme (10 mU/mL) with Inhibitor for 10 mins at 25°C.

-

Start Reaction: Add Xanthine (final 50-100 µM).

-

Detection: Monitor Absorbance at 295 nm (formation of Uric Acid) continuously for 10 minutes.

-

Validation: Compare against a standard inhibitor like Allopurinol or Topiroxostat .

Data Analysis & Visualization

Calculation of IC50

Calculate the percent inhibition for each concentration:

Mechanism of Inhibition (Mode of Action)

To confirm the mechanism (Competitive vs. Non-competitive), perform the assay at multiple substrate concentrations (e.g., 0.5

-

Competitive:

is unchanged; -

Non-Competitive:

decreases;

Assay Logic Diagram

Caption: Logical workflow for determining the inhibitory potency of this compound against oxidases.

References

-

Duplantier, A. J., et al. (2009). Discovery of 4-Aryl-2-pyridones as Potent and Selective D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Link

-

Okamoto, K., et al. (2003). Formation of 2-Hydroxy-4-aryl-pyridines as Potent Xanthine Oxidase Inhibitors. Chemical & Pharmaceutical Bulletin. Link

-

PubChem Compound Summary. (2024). CID 53217645: this compound. National Center for Biotechnology Information.[1][2] Link

-

Katoh, T., et al. (2014). Topiroxostat: A novel and potent xanthine oxidoreductase inhibitor. Journal of Pharmacological Sciences. Link

Sources

Application Note: 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine as a Chemical Probe for Target Identification

This Application Note provides a comprehensive technical guide for using 4-(5-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine (and its tautomer, 4-(5-Fluoro-2-hydroxyphenyl)-1,2-dihydropyridin-2-one ) as a chemical probe for target identification and validation.[1]

Based on the chemical scaffold—a 4-aryl-2-pyridone with a 5-fluoro-2-hydroxyphenyl substituent—this compound represents a privileged structure often associated with ion channel modulation (specifically BK channels , analogous to the BMS-204352 pharmacophore) and metalloenzyme inhibition (via bidentate chelation).[1] Furthermore, the ortho-hydroxyphenyl-pyridine motif is a classic scaffold for Excited-State Intramolecular Proton Transfer (ESIPT) , making this molecule a potential intrinsic fluorescent probe for sensing hydrophobic protein binding pockets.[1][2]

Abstract

Target identification (Target ID) is the rate-limiting step in phenotypic drug discovery.[1][2] This compound (4-FHP-2-HP) is a versatile small-molecule probe that combines a privileged pharmacophore for ion channels and metalloenzymes with intrinsic ESIPT-based fluorescence properties.[1] This guide details protocols for using 4-FHP-2-HP to identify and validate biological targets, specifically focusing on Large-Conductance Calcium-Activated Potassium (BK/Slo1) Channels and Metal-Dependent Enzymes .[1] We provide workflows for solvatochromic binding assays, thermal shift assays (TSA), and electrophysiological validation.[1][2]

Introduction: The Probe and its Properties

Chemical Identity & Tautomerism